![molecular formula C16H24N2O3 B4620820 N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4620820.png)

N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide

Descripción general

Descripción

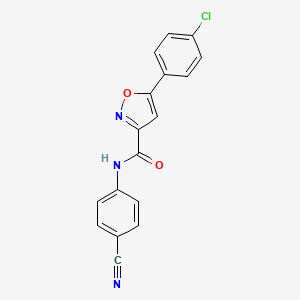

This compound is a benzamide derivative, a class of compounds known for their diverse chemical and biological properties. Benzamides are crucial in various fields, including pharmaceuticals, where they often serve as building blocks for drug development due to their binding affinity to various receptors and enzymes.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions, where an amine reacts with an acid chloride or ester in the presence of a suitable catalyst and solvent. For example, a related compound, N-3-hydroxyphenyl-4-methoxybenzamide, was synthesized by reacting 3-aminophenol with 4-methoxybenzoyl chloride in THF, characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often determined by single-crystal X-ray diffraction and supported by DFT calculations. The study of intermolecular interactions, such as dimerization and crystal packing, reveals their influence on the molecular geometry, especially the dihedral angles and rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Benzamide derivatives can participate in various chemical reactions, including metal-catalyzed C-H bond functionalization, due to the presence of directing groups in their structure. These reactions expand the utility of benzamides in organic synthesis and drug discovery (Al Mamari & Al Lawati, 2019).

Physical Properties Analysis

The physical properties of benzamide derivatives, such as solubility, melting point, and crystal form, can be influenced by their molecular structure. For instance, different crystalline polymorphs of a similar benzamide compound were observed, showing variations in their physical properties based on molecular conformation and packing in the crystal lattice (Yasuoka, Kasai, & Kakudo, 1969).

Aplicaciones Científicas De Investigación

Molecular Structure and Intermolecular Interactions The molecular structure and intermolecular interactions of related compounds to N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide have been explored through various methods, including X-ray diffraction and DFT calculations. These studies reveal insights into the effect of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, emphasizing their importance for the dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Antibacterial Applications Research on derivatives of 3-methoxybenzamide has led to the identification of potent antistaphylococcal compounds with improved pharmaceutical properties. These findings underscore the potential of structural analogues of N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide in creating effective antibacterial agents with optimized drug-like characteristics (Haydon et al., 2010).

Metabolic Profiling The metabolic profile of related compounds, specifically N-2-methoxybenzylated compounds (NBOMes), has been investigated through in vivo and in vitro studies. These studies help in understanding the major metabolic pathways, such as mono- and bis-O-demethylation and hydroxylation, which are crucial for the metabolism of novel substances. This research provides a foundation for studying the metabolism of N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide and related compounds (Šuláková et al., 2021).

Synthesis and Chemical Transformations Studies on the synthesis and chemical transformations of related benzamide derivatives highlight methodologies for generating acyclic N-acylimines and directed C-H olefination. These insights are significant for the synthesis and functionalization of N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide, offering pathways to explore its potential in various chemical and pharmaceutical applications (Chao & Weinreb, 2000; Rakshit et al., 2011).

Gastrointestinal Prokinetic Activity Research into N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, structurally modified from metoclopramide, shows balanced gastrointestinal prokinetic and antiemetic activities. This suggests that analogues of N-{3-[(1,1-dimethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide may serve as a new type of gastrointestinal prokinetic agent (Sakaguchi et al., 1992).

Propiedades

IUPAC Name |

3-methoxy-N-[3-(2-methylbutan-2-ylamino)-3-oxopropyl]benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-5-16(2,3)18-14(19)9-10-17-15(20)12-7-6-8-13(11-12)21-4/h6-8,11H,5,9-10H2,1-4H3,(H,17,20)(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQBVSUYCZSJAQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)NC(=O)CCNC(=O)C1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(4-morpholinyl)propyl]-3-(2-thienyl)acrylamide](/img/structure/B4620743.png)

![1-{[4-(methylthio)-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B4620760.png)

![N-(2,3-dichlorophenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4620763.png)

![diethyl 5-({[(2-chlorobenzoyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4620774.png)

![N-[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4620781.png)

![N-(2,3-dihydro-1H-inden-5-yl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4620794.png)

![6-{[(3-{[(2-methylphenyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4620812.png)